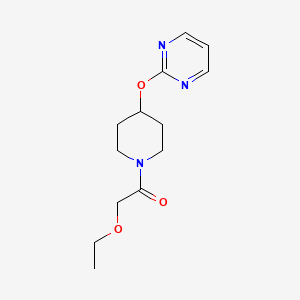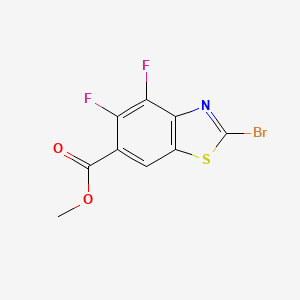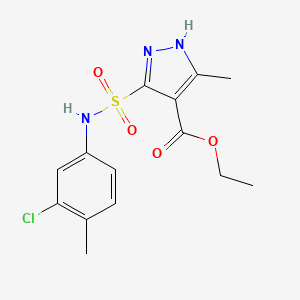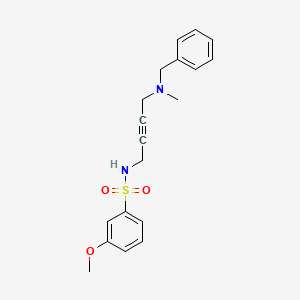
3,5-Dimetil-4-((4-(6-(pirrolidin-1-il)piridazin-4-il)piperazin-1-il)sulfonil)isoxazol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains several functional groups, including isoxazole, pyridazin, and piperazine rings. Isoxazole is a five-membered ring with two heteroatoms (one nitrogen and one oxygen), while pyridazine is a six-membered ring with two nitrogen atoms. Piperazine is a six-membered ring containing two nitrogen atoms .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the pyridazine ring might be formed through a condensation reaction . The piperazine ring could be introduced through a nucleophilic substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the piperazine ring is known to participate in reactions with carboxylic acids and amines .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of multiple nitrogen atoms could make it a base .Aplicaciones Científicas De Investigación
¡Claro! Aquí tiene un análisis completo de las aplicaciones de investigación científica de 3,5-Dimetil-4-((4-(6-(pirrolidin-1-il)piridazin-4-il)piperazin-1-il)sulfonil)isoxazol:
Agentes Anticancerígenos
La investigación ha demostrado que los compuestos que contienen el anillo isoxazol, como this compound, exhiben propiedades anticancerígenas significativas. Estos compuestos pueden inhibir la proliferación de células cancerosas interfiriendo con vías celulares específicas, lo que los convierte en candidatos potenciales para el desarrollo de nuevos fármacos anticancerígenos .
Actividad Antimicrobiana
La presencia de los grupos piridazinilo y piperazinilo en este compuesto aumenta su capacidad para actuar como agente antimicrobiano. Los estudios han demostrado que estos compuestos pueden inhibir eficazmente el crecimiento de diversas cepas bacterianas y fúngicas, lo que sugiere su posible uso en el tratamiento de infecciones .
Propiedades Antiinflamatorias
Los derivados del isoxazol son conocidos por sus efectos antiinflamatorios. Este compuesto, con sus características estructurales únicas, puede modular las respuestas inflamatorias al dirigirse a enzimas y vías de señalización específicas involucradas en la inflamación. Esto lo convierte en un candidato prometedor para el desarrollo de fármacos antiinflamatorios .
Trastornos Neurológicos
Las partes pirrolidinilo y piperazinilo en este compuesto son de particular interés en el tratamiento de trastornos neurológicos. Estos grupos pueden interactuar con los receptores de neurotransmisores y las enzimas en el cerebro, lo que podría conducir al desarrollo de nuevos tratamientos para afecciones como la enfermedad de Alzheimer, la enfermedad de Parkinson y la epilepsia .
Enfermedades Cardiovasculares
La investigación ha indicado que los compuestos con estructuras similares pueden tener efectos beneficiosos sobre la salud cardiovascular. Pueden actuar como vasodilatadores, reduciendo la presión arterial y mejorando el flujo sanguíneo. Este compuesto podría explorarse por su potencial en el tratamiento de la hipertensión y otras afecciones cardiovasculares .
Mecanismo De Acción
Target of Action
The primary target of 3,5-Dimethyl-4-((4-(6-(pyrrolidin-1-yl)pyridazin-4-yl)piperazin-1-yl)sulfonyl)isoxazole is the αvβ6 integrin . Integrins are a family of cell surface receptors that mediate the attachment between a cell and its surroundings, such as other cells or the extracellular matrix. In particular, αvβ6 integrin plays a crucial role in the activation of transforming growth factor-beta (TGF-β), a protein that regulates many aspects of cellular function, including cell growth and differentiation .
Mode of Action
3,5-Dimethyl-4-((4-(6-(pyrrolidin-1-yl)pyridazin-4-yl)piperazin-1-yl)sulfonyl)isoxazole interacts with its target, the αvβ6 integrin, by binding to it with high affinity . This binding can inhibit the activation of TGF-β, thereby influencing various cellular functions regulated by this protein .
Biochemical Pathways
The interaction of 3,5-Dimethyl-4-((4-(6-(pyrrolidin-1-yl)pyridazin-4-yl)piperazin-1-yl)sulfonyl)isoxazole with αvβ6 integrin affects the TGF-β signaling pathway . This pathway plays a key role in many cellular processes, including cell growth, cell differentiation, apoptosis, cellular homeostasis and other cellular functions. By inhibiting the activation of TGF-β, this compound can influence these processes .
Pharmacokinetics
The pharmacokinetic properties of 3,5-Dimethyl-4-((4-(6-(pyrrolidin-1-yl)pyridazin-4-yl)piperazin-1-yl)sulfonyl)isoxazole are commensurate with inhaled dosing by nebulization . It has a long dissociation half-life of 7 hours and very high solubility in saline at pH 7 . These properties suggest that the compound has good bioavailability.
Result of Action
The molecular and cellular effects of the action of 3,5-Dimethyl-4-((4-(6-(pyrrolidin-1-yl)pyridazin-4-yl)piperazin-1-yl)sulfonyl)isoxazole are primarily related to its inhibition of TGF-β activation . This can influence a variety of cellular functions, potentially leading to effects such as the inhibition of cell growth and differentiation .
Action Environment
The action, efficacy, and stability of 3,5-Dimethyl-4-((4-(6-(pyrrolidin-1-yl)pyridazin-4-yl)piperazin-1-yl)sulfonyl)isoxazole can be influenced by various environmental factors. For example, the pH of the environment can affect the solubility of the compound, which in turn can influence its bioavailability . Additionally, the presence of other molecules that bind to αvβ6 integrin could potentially affect the compound’s ability to interact with its target .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Compounds with similar structures have been shown to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often depends on the specific structural features of the compound, including the presence of functional groups and the spatial orientation of substituents .
Cellular Effects
Related compounds have been shown to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Similar compounds have been shown to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Similar compounds have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 3,5-Dimethyl-4-((4-(6-(pyrrolidin-1-yl)pyridazin-4-yl)piperazin-1-yl)sulfonyl)isoxazole at different dosages in animal models have not been reported. Studies on related compounds have shown that their effects can vary with dosage, with potential threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Similar compounds have been shown to interact with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .
Transport and Distribution
Related compounds have been shown to interact with various transporters or binding proteins, influencing their localization or accumulation .
Subcellular Localization
Similar compounds have been shown to be directed to specific compartments or organelles based on targeting signals or post-translational modifications .
Propiedades
IUPAC Name |
3,5-dimethyl-4-[4-(6-pyrrolidin-1-ylpyridazin-4-yl)piperazin-1-yl]sulfonyl-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N6O3S/c1-13-17(14(2)26-20-13)27(24,25)23-9-7-21(8-10-23)15-11-16(19-18-12-15)22-5-3-4-6-22/h11-12H,3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYZDJUOHIHFDRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCN(CC2)C3=CC(=NN=C3)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-difluoromethanesulfonylbenzamide](/img/structure/B2537764.png)





![tert-Butyl 4-(2-oxoethyl)bicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B2537775.png)
![N-{2-[5-(chlorodifluoromethoxy)-2-methyl-1H-indol-3-yl]ethyl}-2-methyl-5-(propan-2-yl)benzene-1-sulfonamide](/img/structure/B2537776.png)
![Endo-3-azabicyclo[3.1.0]hexane-6-methanol hydrochloride](/img/structure/B2537778.png)

![1-(2,5-difluorophenyl)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}methanesulfonamide](/img/structure/B2537782.png)
![2-propoxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2537783.png)

![2-(5-Formyl-1H-pyrrol-2-yl)-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide](/img/structure/B2537787.png)
